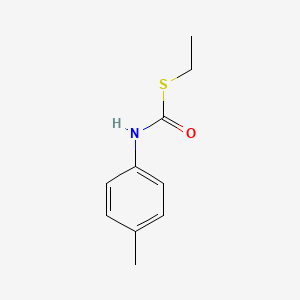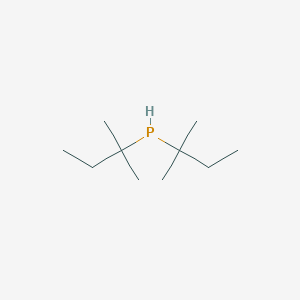
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester is a chemical compound with the molecular formula C8H16FO2P and a molecular weight of 194.184 g/mol . It is also known by its IUPAC name, 4-Methylcyclohexyl methylphosphonofluoridate . This compound is part of the organophosphorus family and is characterized by the presence of a phosphonofluoridic acid group attached to a 4-methylcyclohexyl ester.
Métodos De Preparación
The synthesis of phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester typically involves the reaction of methylphosphonic acid with 4-methylcyclohexanol in the presence of a fluorinating agent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of .
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester can be compared with other similar compounds such as:
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of a 4-methylcyclohexyl group.
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Contains a cycloheptyl group instead of a 4-methylcyclohexyl group.
Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester: Features a cyclohexyl group with a different substituent on the phosphonofluoridic acid.
The uniqueness of this compound lies in its specific 4-methylcyclohexyl group , which can influence its reactivity and interactions with other molecules.
Propiedades
| 113548-87-1 | |
Fórmula molecular |
C8H16FO2P |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
1-[fluoro(methyl)phosphoryl]oxy-4-methylcyclohexane |
InChI |
InChI=1S/C8H16FO2P/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
XXMCSQLEFVICLL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)OP(=O)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






